2-Bromo-4-methylthiazole-5-carbaldehyde

Beschreibung

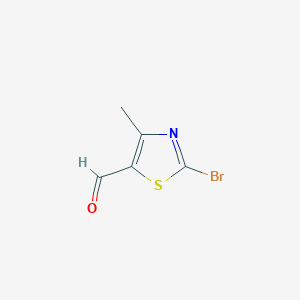

2-Bromo-4-methylthiazole-5-carbaldehyde (CAS: 464192-28-7) is a brominated thiazole derivative characterized by a thiazole core substituted with a bromine atom at position 2, a methyl group at position 4, and an aldehyde group at position 5. Its IUPAC name is 2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde, and its SMILES representation is BrC1=NC=C(C(=O)S1)C . The aldehyde group at position 5 makes it a versatile intermediate in organic synthesis, particularly for forming hydrazones, Schiff bases, or undergoing nucleophilic additions.

Eigenschaften

IUPAC Name |

2-bromo-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYIYXCLOXLCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

TEMPO/NaClO Oxidation

The oxidation of 4-methyl-5-hydroxymethylthiazole using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) is a high-yielding method. In this protocol, 4-methyl-5-hydroxymethylthiazole (0.38 mol) is dissolved in dichloromethane and treated with TEMPO (0.0018 mol) and KBr at 0–2°C. Gradual addition of NaClO (12.5% w/v) over 1 hour achieves full conversion to the aldehyde, with a purity of 97–98% after extraction.

TEMPO catalyzes the selective oxidation of primary alcohols to aldehydes under mild conditions, avoiding over-oxidation to carboxylic acids. The low-temperature regime minimizes side reactions, though the exothermic nature necessitates precise cooling.

Pyridinium Chlorochromate (PCC) Oxidation

An alternative employs PCC in dichloromethane at 15–25°C. 4-Methyl-5-hydroxymethylthiazole is added to a PCC suspension, stirred for 6 hours, and filtered to remove chromium residues. The aldehyde is isolated in >99% purity after solvent distillation. PCC offers a non-aqueous, stoichiometric oxidation pathway, ideal for acid-sensitive substrates. However, chromium waste disposal and reagent toxicity are notable drawbacks.

Hydrogenation of Methyl 4-Methylthiazole-5-carboxylate

Catalytic hydrogenation of methyl 4-methylthiazole-5-carboxylate using a chromium-zirconium oxide catalyst provides an unconventional route. The ester is hydrogenated under elevated pressure and temperature, directly yielding the aldehyde. While mechanistic details remain partially obscured, the reaction likely involves reductive cleavage of the ester to a hydroxymethyl intermediate, followed by dehydrogenation.

This method is noted for its simplicity and avoidance of harsh oxidants. However, catalyst preparation and potential over-reduction to alcohols necessitate careful optimization.

Bromination of 2-Amino-4-methylthiazole-5-carbaldehyde Precursors

Diazotization and Bromination

A multi-step approach begins with ethyl 2-amino-4-methylthiazole-5-carboxylate. Diazotization using trimethylsilyl bromide (TMSBr) and nitrosonium tetrafluoroborate in acetonitrile/ethyl acetate at 0°C introduces the bromine substituent, yielding ethyl 2-bromo-4-methylthiazole-5-carboxylate. Subsequent hydrolysis of the ester to 2-bromo-4-methylthiazole-5-carboxylic acid, followed by decarboxylation (as in Section 1), furnishes the aldehyde.

Palladium-Catalyzed Coupling

Ethyl 2-bromo-4-methylthiazole-5-carboxylate also participates in Suzuki-Miyaura couplings with boronic acids (e.g., pyrazole-5-boronic acid) using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol/water. While primarily used to functionalize the thiazole ring, this method highlights the versatility of brominated intermediates in downstream applications.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-methylthiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed:

Oxidation: 2-Bromo-4-methylthiazole-5-carboxylic acid.

Reduction: 2-Bromo-4-methylthiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-methylthiazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-methylthiazole-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The thiazole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as lysine or cysteine. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Functional Group Variations at Position 5

Key Findings :

- Ethanone (1161776-13-1): The ketone group lacks the electrophilic reactivity of the aldehyde, making it less reactive toward nucleophiles like hydrazines .

Substituent Variations at Position 4

Key Findings :

Halogenation and Positional Isomerism

Key Findings :

Amino vs. Aldehyde Functionalization

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |

|---|---|---|---|---|

| 2-Amino-5-bromo-4-methylthiazole | 3034-57-9 | C₄H₅BrN₂S | -NH₂ (pos.2), -Br (pos.5) | 0.85 |

Key Findings :

- The amino group at position 2 (3034-57-9) acts as an electron donor, increasing the thiazole ring’s basicity and altering reactivity in cross-coupling reactions compared to the bromo-aldehyde derivative .

Structural and Reactivity Insights

- Aldehyde Reactivity: The aldehyde group in the target compound enables condensation reactions (e.g., with hydrazines to form hydrazones, as seen in ’s hydrazonoethyl derivative) .

- Bromine as a Leaving Group : The bromine at position 2 facilitates nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) .

Biologische Aktivität

2-Bromo-4-methylthiazole-5-carbaldehyde is an organic compound notable for its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes and its potential applications in pharmaceuticals. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₄BrNOS

- Molecular Weight : 206.06 g/mol

- Structure : Contains a thiazole ring with a bromine atom at the 2-position and an aldehyde group at the 5-position.

The thiazole ring structure contributes to its reactivity and ability to interact with biological targets, including enzymes and proteins.

1. Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of CYP1A2, an important enzyme in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to altered drug efficacy and safety profiles.

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. It has shown activity against various bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The thiazole ring participates in π-π stacking interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as lysine or cysteine.

- Binding Affinity : Molecular docking studies suggest that derivatives of this compound may bind effectively to target enzymes, influencing their activity and leading to biological effects such as antimicrobial or anticancer activity .

Synthesis Methods

Various synthesis methods have been reported for producing this compound:

- Conventional Organic Synthesis : Utilizing thiazole precursors and brominating agents.

- Green Synthesis Approaches : Emphasizing environmentally friendly methods to synthesize thiazole derivatives with enhanced biological activities .

Research Findings and Case Studies

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.